REACTION_CXSMILES
|
[C:1]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:5][C:4]([CH:7]([OH:10])[CH2:8][CH3:9])=[CH:3][CH:2]=1>C(OCC)C.[O-2].[Mn+4].[O-2]>[C:1]1([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:2]=[CH:3][C:4]([C:7](=[O:10])[CH2:8][CH3:9])=[CH:5][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(CC)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
9.57 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+4].[O-2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 45 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the insoluble matter
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Vol. VI, 542 (1988)}(1.20 mL) was added until the color of the Jones' reagent
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure and ethyl acetate and water
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with saturated brine
|
Type
|
CONCENTRATION
|
Details
|
After passage through a phase separator, the washed organic layers were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was recrystallized with n-hexane
|
Reaction Time |
45 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(CC)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 921 mg | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:5][C:4]([CH:7]([OH:10])[CH2:8][CH3:9])=[CH:3][CH:2]=1>C(OCC)C.[O-2].[Mn+4].[O-2]>[C:1]1([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:2]=[CH:3][C:4]([C:7](=[O:10])[CH2:8][CH3:9])=[CH:5][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(CC)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
9.57 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+4].[O-2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 45 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the insoluble matter
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Vol. VI, 542 (1988)}(1.20 mL) was added until the color of the Jones' reagent
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure and ethyl acetate and water
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with saturated brine
|
Type
|
CONCENTRATION
|
Details
|
After passage through a phase separator, the washed organic layers were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was recrystallized with n-hexane
|
Reaction Time |
45 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(CC)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 921 mg | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |